Dioctyl phthalate

説明

特性

IUPAC Name |

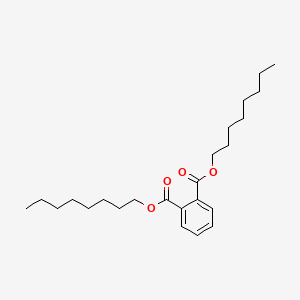

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Analytical Chemistry of Dioctyl Phthalate and Its Metabolites

Advanced Methodologies for Detection and Quantification in Environmental Samples

Analyzing DOP and its metabolites in environmental samples such as water, soil, and sediment presents specific challenges due to complex matrices and potentially low concentrations. Various advanced methodologies have been developed and refined to address these issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like DOP. acs.orgspectroscopyonline.com Its application in environmental analysis of phthalates is well-established. acs.orgspectroscopyonline.comcore.ac.uk Advancements in GC-MS techniques, including improved columns and ionization methods, have enhanced sensitivity and selectivity. spectroscopyonline.com

Effective sample preparation is critical for isolating phthalates from complex environmental matrices and concentrating them for GC-MS analysis. A variety of extraction techniques are utilized for both solid and liquid samples.

For liquid matrices such as water, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.neteuropa.eu LLE typically involves the use of organic solvents like n-hexane or chloroform (B151607) to partition the phthalates from the aqueous phase. core.ac.ukeuropa.eu SPE utilizes a solid sorbent material to retain the analytes while the matrix passes through, followed by elution with a suitable solvent. researchgate.neteuropa.eursc.org Micro-solid-phase extraction (MSPE) using materials like TiO2 nanotube arrays has also been explored for pre-concentration of phthalates in environmental water samples, showing good recoveries and low detection limits. nih.gov

Solid matrices, including sediment and soil, often require more vigorous extraction methods. Soxhlet extraction, accelerated solvent extraction (ASE), and ultrasonic-assisted solvent extraction (UASE) are frequently employed using solvent mixtures like methylene (B1212753) chloride/acetone or hexane/acetone. researchgate.netepa.govmdpi.com Solid-phase microextraction (SPME) is another technique used for both solid and liquid samples, where a coated fiber is exposed to the sample or headspace to adsorb analytes, which are then thermally desorbed in the GC injector. researchgate.netrsc.orgresearchgate.net SPME offers advantages such as reduced solvent usage and simplified sample preparation. researchgate.netrsc.org

Data from studies on the application of these techniques show varying recovery rates and detection limits depending on the matrix and specific phthalate (B1215562) analyzed. For instance, a study using micro-solid-phase extraction with TiO2 nanotube arrays coupled with HPLC-UV for environmental water samples reported limits of detection between 0.04-0.2 µg/L for several phthalates, including DOP. nih.gov Another review highlighted that SPE generally provides superior performance compared to LLE for analyzing a wide variety of organic pollutants with reduced solvent consumption. researchgate.net

While GC-MS is excellent for the relatively non-polar diester DOP, its more polar metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), can be more challenging to analyze by GC without derivatization. However, advancements in GC and MS technology, as well as sample preparation, have enabled non-derivatization approaches for some phthalate metabolites. nih.gov This is particularly relevant for analyzing metabolites in biological matrices, but can also be applied to environmental samples where metabolites may be present due to degradation. Techniques like on-line LC-GC-MS have been developed that can handle more polar compounds from complex matrices with minimal sample pretreatment. mdpi.com

Extraction Techniques from Solid and Liquid Matrices (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Levels

HPLC-MS/MS is a highly sensitive and selective technique particularly well-suited for the analysis of polar and less volatile compounds, including phthalate metabolites, at trace levels in complex matrices. nih.govfrontiersin.orgnih.gov The tandem mass spectrometry (MS/MS) provides enhanced specificity by monitoring specific fragmentation patterns of the target analytes, reducing interference from the sample matrix. nih.govfrontiersin.org Isotope dilution HPLC-MS/MS is considered a precise method for analyzing phthalate metabolites at very low concentrations in biological samples. nih.govfrontiersin.org This technique is also applied to environmental samples, especially for simultaneous determination of phthalate diesters and monoesters. lcms.cz

Studies have demonstrated the effectiveness of HPLC-MS/MS for quantifying phthalates and their metabolites in various environmental matrices, including water and food. nih.govresearchgate.netmdpi.com For example, a method using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) with vortex-assisted liquid-liquid microextraction was developed for the assessment of phthalates and metabolites in environmental water samples, achieving limits of quantification between 0.91 and 8.09 μg/L. nih.gov

Other Spectroscopic and Biosensor Techniques

Beyond chromatography-mass spectrometry, other analytical techniques are being explored for the detection of phthalates in environmental samples. Spectroscopic methods, such as Fourier Transform Near-Infrared (FT-NIR) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), offer potential for rapid and non-destructive analysis in certain matrices, such as plastics. acs.orgpragolab.czresearchgate.net FT-NIR has been used to determine DOP content in PVC. pragolab.cz SERS has shown promise for sensitive detection of phthalate esters. acs.org

Biosensors represent an emerging area for phthalate detection, offering the potential for portable, rapid, and cost-effective analysis. acs.orgnih.govresearchgate.net These devices typically utilize a biological recognition element that interacts with the analyte, producing a signal proportional to the concentration. Molecularly imprinted polymer (MIP)-based electrochemical sensors have been investigated for DOP detection in freshwater samples, demonstrating affinity and detection capabilities, although often requiring sample pre-concentration for lower levels. researchgate.netnih.gov Optical fiber immunosensors based on indirect competitive immunoassay have also been developed for sensitive phthalate detection in water. acs.org

Biomarker-Based Exposure Assessment in Biological Matrices

Assessing human exposure to DOP and its metabolites is often conducted through biomonitoring, which involves measuring the compounds or their metabolites in biological matrices. nih.govsemanticscholar.org Urine is the most common matrix for assessing exposure to phthalates due to the relatively rapid elimination of metabolites in urine and generally higher concentrations compared to other matrices like blood or breast milk. nih.govnih.govnih.gov

The primary metabolite of DOP, mono(2-ethylhexyl) phthalate (MEHP), is a key biomarker for DOP exposure. nih.gov However, measuring only monoesters can sometimes underestimate exposure to higher molecular weight phthalates like DOP (often referred to in the context of DEHP metabolism due to structural similarities and co-occurrence) because of the formation of oxidized metabolites. nih.gov Therefore, analysis often includes secondary, oxidized metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP) for a more comprehensive exposure assessment. nih.govresearchgate.net

Analytical methodologies for phthalate metabolites in biological matrices primarily rely on chromatography-mass spectrometry, particularly HPLC-MS/MS and GC-MS, often employing isotope dilution for accurate quantification at the low levels found in biological samples. nih.govfrontiersin.orgresearchgate.net Sample preparation for biological matrices like urine, serum, and breast milk involves techniques such as solid-phase extraction or liquid-liquid extraction to isolate and concentrate the metabolites. nih.govfrontiersin.orgnih.gov

Research findings from biomonitoring studies provide valuable data on the levels of DOP metabolites in human populations. For example, studies have measured MEHP and its oxidized metabolites in urine samples from general populations, reporting median concentrations and ranges that indicate widespread exposure. researchgate.net While urine is the preferred matrix, phthalate metabolites have also been measured in blood, breast milk, seminal plasma, and other biological fluids, although concentrations are often lower and the utility of some matrices for routine exposure assessment is still being investigated. nih.govnih.govnih.govnih.gov

Data from a study on internal exposure of the general population to phthalates, including DOP metabolites, in urine samples from northern Bavaria, Germany, showed the following median concentrations and ranges:

| Metabolite | Median Concentration (µg/L) | Range (µg/L) |

| MEHP | 10.3 | <0.5 - 177 |

| 5OH-MEHP | 46.8 | 0.5 - 818 |

| 5oxo-MEHP | 36.5 | 0.5 - 544 |

Measurement of DEHP Metabolites (e.g., MEHP, MEHHP, MEOHP, MECPP) in Urine, Blood, and Other Bio-fluids

Following absorption, DEHP undergoes hydrolysis to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further metabolized through oxidative pathways, leading to the formation of secondary metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) cdc.govresearchgate.net. These metabolites, particularly MEHP, MEHHP, MEOHP, and MECPP, are the primary biomarkers used for assessing DEHP exposure researchgate.netplos.org.

Analytical methods for quantifying DEHP metabolites in biological matrices typically involve enzymatic deconjugation of glucuronidated metabolites, followed by extraction and analysis using highly sensitive techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) plos.orgnih.gov. These methods allow for the detection and quantification of metabolites in various bio-fluids, including urine, blood, amniotic fluid, meconium, breast milk, and semen cdc.govmdpi.com. Urine is the most common matrix due to its ease of collection and larger sample volumes compared to other bio-fluids cdc.gov.

Studies have reported the concentrations of these metabolites in different populations and biological matrices. For instance, in a study of Korean girls, MEHP, MEHHP, MEOHP, and MECPP were analyzed in urine samples using GC-MS/MS plos.org. The limits of detection (LODs) for these metabolites were reported as 0.2, 0.5, 1.0, and 5.0 μg/L, respectively plos.org. Another study measuring phthalate metabolites in urine samples from the U.S. population found that MEHP, MEHHP, and MEOHP were frequently detected nih.gov. In a study of French pregnant women, MEHHP and MEOHP were detected in maternal blood and cord blood samples mdpi.comeuropa.eu.

Temporal Reliability and Interpretation of Urinary Metabolite Concentrations

The interpretation of urinary phthalate metabolite concentrations requires consideration of their temporal variability. Phthalate metabolites have relatively short half-lives, typically ranging from 3 to 18 hours epa.gov. This means that a single urine sample primarily reflects recent exposure, generally within the past 24-48 hours cdc.gov.

Studies have investigated the temporal reliability of urinary phthalate metabolite measurements by collecting multiple samples from individuals over varying periods. The intraclass correlation coefficients (ICCs) are often used to assess the within-person reproducibility of metabolite concentrations epa.govnih.gov. Research indicates that the temporal reliability of DEHP metabolites can range from weak to moderate epa.gov. For instance, ICCs for DEHP metabolites based on samples collected over a week to several months generally range from 0.1 to 0.3, suggesting lower temporal stability compared to metabolites of shorter-chained phthalates epa.gov.

Despite this variability, a single urine sample can still provide a reasonably reliable ranking of an individual's exposure level over several months, although the predictive ability can vary among metabolites cdc.govnih.gov. For example, one study found that a single urine sample was moderately predictive of a subject's 3-month average exposure to several phthalate metabolites, though the predictive ability was lowest for MEHP nih.gov. Adjusting for urine dilution, commonly done using creatinine (B1669602) correction or specific gravity correction, can help to account for variations in urine concentration and improve the interpretation of metabolite levels cdc.govplos.org.

Challenges and Limitations in Biomarker Quantification (e.g., Laboratory Contamination, Hydrolysis During Storage)

Several challenges and limitations are associated with the quantification of DEHP metabolites in biological samples. One significant challenge is the potential for laboratory contamination. DEHP is a ubiquitous compound present in many laboratory materials and equipment, which can lead to background contamination and affect the accurate determination of low-level metabolite concentrations nih.govnih.gov. This is particularly problematic for the parent compound, DEHP, which is why metabolite measurement is preferred oup.com.

Another limitation is the potential for hydrolysis of conjugated metabolites during sample collection, storage, and analysis nih.gov. Phthalate metabolites are often excreted as glucuronide conjugates cdc.gov. If samples are not properly collected, stored (e.g., at low temperatures like -80 °C), and handled, these conjugates can hydrolyze back to their free forms, potentially altering the measured metabolite profile and underestimating the total exposure plos.orgfda.gov.

Ensuring sample integrity throughout the process, from collection to analysis, is crucial for obtaining accurate and representative biomonitoring data nih.gov. This includes using phthalate-free collection materials and minimizing contact with potential sources of contamination.

Method Validation and Quality Control in DEHP Analysis

Rigorous method validation and quality control procedures are essential to ensure the accuracy, precision, and reliability of DEHP metabolite measurements in biological matrices nih.gov. Method validation typically involves assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision mdpi.com.

Specificity ensures that the analytical method selectively measures the target metabolites without interference from other compounds in the biological matrix mdpi.com. Linearity confirms that the instrument response is directly proportional to the metabolite concentration over a defined range mdpi.com. LOD and LOQ represent the lowest concentrations that can be detected and quantified reliably, respectively plos.org. Accuracy assesses how close the measured values are to the true concentrations, while precision indicates the reproducibility of the measurements mdpi.com.

Quality control (QC) samples are analyzed alongside study samples to monitor the performance of the analytical method over time nih.govfda.gov. These QC samples are typically prepared by spiking a blank matrix (e.g., urine from a standard pool) with known concentrations of the target metabolites nih.gov. Repeated analysis of QC samples helps to evaluate method robustness, assess the stability of samples during storage, and ensure the reliability of the data generated nih.govmdpi.com. Internal quality assurance/quality control (QA/QC) procedures, such as analyzing pooled urine samples in each batch, are also employed to monitor precision plos.org.

The ubiquitous nature of DEHP necessitates particular attention to minimizing background contamination during method validation and routine analysis europa.eu. Laboratories often establish maximum tolerable background levels for blanks to ensure the quality of the data, especially for low-level measurements europa.eu.

Environmental Fate and Transport of Dioctyl Phthalate

Sources and Release Pathways into the Environment

DOP enters the environment through several primary pathways, largely associated with its production, processing, and the lifecycle of products containing it.

Emissions from Production and Processing of PVC and Other Polymer Products

The manufacturing and processing of PVC and other polymer products where DOP is used as a plasticizer represent a significant source of environmental release. nih.govwikidata.org During these processes, some amount of DOP can be emitted into the atmosphere or discharged in wastewater.

Leaching and Migration from Consumer Products and Waste Materials

A major pathway for DOP entry into the environment is through leaching and migration from consumer products and waste materials over their lifespan and upon disposal. nih.govwikidata.orgnih.govuni.lu Because DOP is not chemically bound to the polymer matrix, it can physically migrate out of the material. This is particularly relevant for flexible PVC products such as flooring, adhesives, films, wires, and cables. nih.govcdc.gov Medical devices containing plasticized PVC, like intravenous tubing and blood bags, can also leach DOP. atamanchemicals.compriateliazeme.sknih.gov Waste materials containing DOP, when disposed of in landfills, can lead to the leaching of the compound into soil and groundwater. pishrochem.com Studies have shown that DOP can leach from plastic products into various media, including saliva and digestive fluids. mdpi.com

Distribution via Wastewater, Sewage Sludge, and Solid Waste

Wastewater discharge from industrial facilities and municipal sewage treatment plants is a crucial route for DOP to enter aquatic environments. nih.govwikidata.org DOP's presence in sewage sludge, a byproduct of wastewater treatment, means that the application of this sludge to land can also contribute to soil contamination. marinebiodiversity.org Solid waste disposal, as mentioned, facilitates leaching into soil and potentially groundwater. pishrochem.com

Degradation Pathways and Kinetics in Environmental Compartments

Once released into the environment, DOP undergoes various degradation processes, with biodegradation being a primary removal mechanism, particularly under aerobic conditions. nih.govatamanchemicals.comnih.govwikidata.orgpriateliazeme.skmassbank.eucanada.ca

Aerobic Biodegradation Mechanisms and Microbial Species Involved

Aerobic biodegradation is considered a significant fate process for DOP in soil and surface water. canada.ca While DOP is generally considered more persistent than shorter-chain phthalates, microbial communities can break it down. marinebiodiversity.org Several bacterial species have been identified with the capacity to degrade phthalates, including those that can utilize DOP as a carbon source. iwaponline.comsemanticscholar.org Examples of genera that include phthalate-degrading bacteria under aerobic conditions are Bacillus and Pseudomonas. iwaponline.comsemanticscholar.orgredalyc.org Other genera mentioned in the context of phthalate (B1215562) degradation include Acinetobacter, Methylobacillus, Micrococcus, Brevibacterium, Nocardia, Arthrobacter, Gordonia, Micromonospora, Rhodococcus, and Bacteroides. iwaponline.comcdc.govmdpi.comd-nb.infod-nb.info

The degradation process often involves the sequential hydrolysis of the ester bonds. mdpi.com

Hydrolysis to Mono-ester and Phthalic Acid

A key step in the aerobic biodegradation of DOP is the hydrolysis of the ester bonds. This process typically occurs sequentially, leading to the formation of the mono-ester, mono(2-ethylhexyl) phthalate (MEHP), and subsequently, phthalic acid (PA). atamanchemicals.commassbank.eucanada.casemanticscholar.orgmdpi.com This hydrolysis is often facilitated by microbial esterases. atamanchemicals.comcore.ac.uk Phthalic acid can then be further metabolized by microorganisms, often entering central metabolic pathways. redalyc.orgcdc.govd-nb.info

The degradation pathway of DEHP (often used synonymously with DOP) has been analyzed, showing decomposition into phthalates like DBP and DEP, and then further to Phthalic acid. iwaponline.comsemanticscholar.org Phthalic acid can be oxidized, dehydrogenated, and decarboxylated into protocatechins, which then enter the TCA cycle. iwaponline.comsemanticscholar.org

Ring-Opening and Mineralization Pathways

Microbial biodegradation is a significant process in the removal of phthalate esters (PAEs), including DOP, from the environment. researchgate.netsemanticscholar.orgnih.gov The initial step in the biodegradation of PAEs typically involves the hydrolysis of the ester bonds, leading to the formation of mono-alkyl phthalates and phthalic acid (PA). semanticscholar.orgkaydiandesign.comresearchgate.net For DOP, this would involve the cleavage of the ester bonds linking the octyl chains to the phthalate ring. semanticscholar.orgkaydiandesign.com

Further degradation of phthalic acid can occur through ring-opening pathways. semanticscholar.orgresearchgate.net Phthalic acid can be oxidized, dehydrogenated, and decarboxylated to form intermediates such as protocatechol. semanticscholar.orgresearchgate.net Protocatechol can then enter metabolic cycles, such as the tricarboxylic acid (TCA) cycle, through ortho-ring opening, leading to the complete mineralization of the compound into carbon dioxide and water. semanticscholar.orgresearchgate.net

Studies have identified various bacterial genera capable of degrading PAEs, including Mycobacterium, Nocardia, Pseudomonas, and Bacillus. semanticscholar.orgnih.gov These microorganisms can utilize PAEs as a sole carbon and energy source. nih.gov The specific degradation pathways and intermediates can vary depending on the microbial species involved. semanticscholar.org

Influence of Environmental Factors (pH, Temperature, Salinity, Carbon Percentage)

Environmental factors significantly influence the rate and efficiency of DOP biodegradation. nih.govmdpi.commdpi.comiwaponline.com

pH: Microbial degradation of PAEs is affected by pH, with many isolates showing substantial growth and degradation efficiency within a pH range of 6 to 9, often thriving particularly in alkaline environments. nih.govmdpi.commdpi.com Optimal pH for biodegradation is frequently found to be around 7 to 8. nih.govmdpi.com Some strains can tolerate a wider range of pH values, including acidic conditions. mdpi.comiwaponline.com

Temperature: Temperature is another critical parameter affecting biodegradation rates. nih.govmdpi.comresearchgate.net Optimal temperatures for the biodegradation of PAEs, including those with longer side chains like DOP, are typically in the mesophilic range, often reported between 30°C and 35°C. nih.govmdpi.comresearchgate.net Degradation efficiency can decrease at temperatures significantly outside this optimal range. nih.govresearchgate.net

Salinity: Salinity can also impact the activity of microorganisms involved in DOP degradation. mdpi.commdpi.comresearchgate.net While some halotolerant bacterial consortia have shown the ability to degrade DOP, higher salt content can severely inhibit degradation efficiency. researchgate.net Some strains exhibit super salt tolerance, capable of degrading PAEs in saline environments. mdpi.com

Carbon Percentage: The availability of other carbon sources can influence the biodegradation of DOP. While some microorganisms can utilize DOP as a sole carbon source, the presence of other easily degradable carbon compounds might affect the preferential utilization of DOP. Research often focuses on the utilization of PAEs as the sole carbon and energy source to assess the intrinsic degradation capability of microbial strains. nih.govresearchgate.netmdpi.comnih.gov

Anaerobic Biodegradation under Methanogenic Conditions

Anaerobic biodegradation of PAEs is a known process, particularly in environments like sewage sludge digesters. researchgate.netkaydiandesign.comnih.govosti.govwur.nl The initial step under anaerobic conditions is also believed to involve the hydrolysis of the ester side chains, producing phthalic acid and alkyl alcohols. researchgate.netkaydiandesign.com These intermediates can then be further converted to methane (B114726) and carbon dioxide. researchgate.netkaydiandesign.com

However, the anaerobic degradation of PAEs with longer alkyl chains, such as DOP and di(2-ethylhexyl) phthalate (DEHP), is generally reported to be poor or occur at extremely low rates under methanogenic conditions compared to PAEs with shorter chains. researchgate.netkaydiandesign.comnih.gov Some studies have indicated that while mineralization of DEHP under anaerobic conditions may be limited, biotransformation can still occur. osti.gov Controversial results exist regarding the anaerobic degradation rates of DEHP, with some researchers reporting it as non-degradable under methanogenic conditions. kaydiandesign.com Accumulation of high levels of DEHP in anaerobic digesters can negatively affect removal rates and biogas production. nih.gov Despite this, experiments with anaerobic sludge from different origins have shown that degradation of DEHP can occur under methanogenic conditions, albeit very slowly. kaydiandesign.comnih.gov

Photodegradation in Atmospheric and Aquatic Environments

Photodegradation can contribute to the transformation of DOP in the environment, particularly in the atmosphere and surface waters. cdc.govcdc.govcanada.canih.gov DOP has a UV absorption band that extends beyond 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov

In the atmosphere, photo-oxidation, primarily through reactions with hydroxyl radicals, is a process affecting the fate of DOP. canada.caacs.org The estimated atmospheric half-life for di-n-octyl phthalate due to reaction with hydroxyl radicals can be relatively short, on the order of hours. canada.canih.gov

In aquatic environments, photodegradation is generally considered to be less significant under natural conditions compared to other processes like biodegradation and sorption, especially in turbid or deeper waters where light penetration is limited. mst.dkmdpi.comiwaponline.comresearchgate.net While photolysis in surface waters is a potential transformation process, the hydrolysis rate of DEHP (a common isomer often discussed alongside DOP) under neutral, acidic, and alkaline conditions is extremely slow, with a reported half-life of about 2000 years, indicating that hydrolysis is not a significant degradation pathway under typical environmental conditions. researchgate.netsemanticscholar.orgresearchgate.net

Sorption and Adsorption to Soil and Sediment Organic Matter

Sorption and adsorption to organic matter in soil and sediment are crucial processes influencing the environmental fate and transport of DOP. cdc.govresearchgate.netmarinebiodiversity.orgiwaponline.comcanada.casemanticscholar.orgwur.nlresearchgate.net PAEs, being lipophilic organic chemicals, are easily adsorbed by organic matter in the environment. mdpi.comwur.nl This adsorption strongly influences their behavior, affecting their mobility, bioavailability, and stability. wur.nl

DOP is expected to partition significantly to suspended solids and sediments due to its hydrophobic nature and relatively high log K value. marinebiodiversity.orgrempec.org The transport of DOP in aquatic environments is significantly influenced by its association with suspended sediments and other detritus. marinebiodiversity.org This partitioning also affects its fate during wastewater treatment processes. marinebiodiversity.org

The adsorption capacity of soil and sediment for organic pollutants like PAEs is closely related to their organic matter content. researchgate.net Both surface adsorption and hydrophobic partitioning are involved in the adsorption of PAEs in soils and sediments. researchgate.net Hydrophobic partitioning and hydrogen bonding interactions play a dominant role in the adsorption of PAEs by soil organic matter. researchgate.net This strong association with organic matter can lead to the accumulation of DOP in soil and sediment phases, where it may persist, particularly under anaerobic conditions. iwaponline.comcanada.ca

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

Dioctyl phthalate can be bioconcentrated by aquatic organisms. cdc.govcdc.govnih.govmst.dk Bioaccumulation refers to the uptake of a substance by an organism from all sources (e.g., water, food), while bioconcentration is the uptake directly from water. mst.dk

In general, PAEs are expected to bioaccumulate due to their lipophilic nature and relatively high log K values. mst.dk However, the extent of bioaccumulation is influenced by the organism's ability to metabolize the substance. mst.dk Numerous experiments have shown that the bioaccumulation of PAEs in aquatic and terrestrial food chains can be limited due to biotransformation, and metabolic capability tends to increase with increasing trophic levels. mst.dk Biomagnification (increasing concentration in organisms at successively higher levels in a food chain) of di-n-octyl phthalate in aquatic food chains is not expected to be significant. cdc.govcdc.gov

Bioconcentration Factors in Aquatic Organisms

Bioconcentration factors (BCFs) are used to assess the potential for a chemical to accumulate in aquatic organisms. BCFs represent the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. nih.gov

Studies have reported varying bioconcentration factors for di-n-octyl phthalate in different aquatic organisms. In a 33-day model ecosystem study, reported BCFs for di-n-octyl phthalate included: algae - 28,500; daphnids - 2,600; fish and mosquitoes - 9,400; and snails - 13,600. cdc.gov Another study in a 3-day model ecosystem reported BCFs of 1.16 for mosquito fish (Gambusia affinis), 9426 for Daphnia magna, and 438 for snails (Physa) after 24 hours of exposure. nih.gov Bioaccumulation factors (often used interchangeably with BCF in some contexts) of 28,500 and 6800 were determined in the algae Oedogonium cardiacum after 33 and 3 days of exposure, respectively. nih.gov Bioaccumulation factors of 2600 and 9300 were measured in brine shrimp after 33 and 3 days of exposure, respectively. nih.gov A BCF of 1606 was also measured in algae exposed to di-n-octyl phthalate. nih.gov

These reported BCFs suggest that bioconcentration potential in aquatic organisms can range from low to very high depending on the species and exposure conditions. nih.gov Generally, mean BCFs appear to be highest for algae, intermediate for invertebrates, and lowest for fish, which is consistent with findings that the extent of phthalate ester biotransformation increases in the order: molluscs < crustaceans < fish. mst.dk

Here is a summary of some reported Bioconcentration Factors (BCFs) for di-n-octyl phthalate in aquatic organisms:

| Organism | Exposure Duration | BCF | Source |

| Algae | 33 days | 28,500 | cdc.gov |

| Daphnids | 33 days | 2,600 | cdc.gov |

| Fish (Mosquito) | 33 days | 9,400 | cdc.gov |

| Snails | 33 days | 13,600 | cdc.gov |

| Mosquito fish | 24 hours (3-day) | 1.16 | nih.gov |

| Daphnia magna | 24 hours (3-day) | 9426 | nih.gov |

| Snails (Physa) | 24 hours (3-day) | 438 | nih.gov |

| Algae (Oedogonium cardiacum) | 33 days | 28,500 | nih.gov |

| Algae (Oedogonium cardiacum) | 3 days | 6800 | nih.gov |

| Brine shrimp | 33 days | 2600 | nih.gov |

| Brine shrimp | 3 days | 9300 | nih.gov |

| Algae | Not specified | 1606 | nih.gov |

Note: Some sources use "bioaccumulation factor" which may include uptake from food in addition to water.

Toxicological Research on Dioctyl Phthalate

Reproductive and Developmental Toxicology

Pubertal Development Alterations in Males and Females

Exposure to DEHP has been linked to alterations in pubertal development in both males and females, although research findings can be inconsistent depending on the timing, dose, and duration of exposure, as well as the study population or animal model. Animal studies have indicated that in utero or early-life exposure to DEHP may be associated with earlier ovarian development and estrous in female rats. researchgate.net In male rats, DEHP exposure has been linked to either earlier or later pubertal onset, depending on the specific dose administered. researchgate.netnih.govoup.com For instance, high doses of DEHP (e.g., 300 and 900 mg/kg/day in rats) have been shown to delay the onset of puberty and reduce androgen-dependent tissue weights in male rats. oup.com Conversely, some hypotheses have suggested that low levels might accelerate puberty, though studies specifically designed to test this have not provided evidence for a nonmonotonic dose response accelerating puberty at low doses. oup.com

In human studies, the association between childhood phthalate (B1215562) exposure and pubertal development has yielded largely inconsistent results across various cross-sectional studies. researchgate.net However, some studies have suggested a positive correlation between increased prenatal or early childhood exposure to phthalates, including DEHP metabolites, and markers associated with accelerated sexual maturation in girls, such as elevated kisspeptin (B8261505) concentrations and earlier pubarche (pubic hair development). nih.govfrontiersin.org The mechanisms by which phthalates influence puberty may involve interference with estrogen and androgen production and/or inflammatory and oxidative stress pathways. frontiersin.org

Organ-Specific Toxicities Beyond the Reproductive System

Beyond its notable effects on the reproductive system, DEHP has been shown to exert toxic effects on a variety of other organs and systems. clinmedjournals.orgclinmedjournals.org

Hepatotoxicity and Liver Effects (e.g., Enzyme Elevation, Tumorigenesis)

The liver is a primary target organ for DEHP toxicity. clinmedjournals.orgclinmedjournals.orginternationalscholarsjournals.com Continuous oral exposure to DEHP in rodents can lead to hepatomegaly (liver enlargement) due to hyperplasia and hypertrophy of liver cells. internationalscholarsjournals.comnih.gov Microscopic examination has revealed decreased glycogen (B147801) stores, periportal fat accumulation, and accumulation of lipofuscin granules. nih.gov DEHP is known to be a peroxisome proliferator in animals, stimulating hepatic peroxisome proliferation and potentially leading to liver hypertrophy, hyperplasia, and tumors. internationalscholarsjournals.comnih.gov Mechanisms of action in hepatocytes include the activation of PPARα, induction of peroxisomal and nonperoxisomal metabolism proteins, increased cell proliferation, suppressed apoptosis, production of reactive oxygen species, oxidative DNA damage, and inhibition of gap junctional intercellular communication. nih.gov Peroxisome proliferation and lipofuscin granule accumulation are believed to be related to hepatocarcinogenesis following DEHP exposure in rodents. nih.gov Events such as induced cell proliferation, decreased apoptosis, and oxidative DNA damage are also proposed to be significantly involved in DEHP-induced liver tumorigenesis in rodents. nih.gov

In human studies, particularly those involving chronic exposure through medical devices, elevated levels of liver enzymes have been observed, affecting liver function, especially in infants and children. clinmedjournals.orgclinmedjournals.org While animal experiments have shown DEHP to be carcinogenic, leading to its classification as a possible human carcinogen by some agencies, studies in humans have not definitively concluded that DEHP causes cancer in humans, with toxicological mechanisms observed in animals potentially being less relevant to human health. umweltprobenbank.declinmedjournals.orgebsco.comresearchgate.net However, some research indicates a potential connection between DEHP exposure and the risk of tumorigenesis in the liver in animals. clinmedjournals.orgclinmedjournals.org

Nephrotoxicity and Renal System Impacts (e.g., Glomerular Filtration Rate, Creatinine (B1669602), Chronic Kidney Disease)

DEHP also exhibits nephrotoxicity, impacting the renal system. clinmedjournals.orgclinmedjournals.org Studies in rats have indicated that chronic exposure to DEHP can lead to glomerular damage, tubular necrosis, renal fibrosis, and impaired kidney function. clinmedjournals.orgclinmedjournals.org Gross pathological changes in animal models include enlarged kidneys, atrophied tubules, and interstitial inflammation. clinmedjournals.orgclinmedjournals.org The proximal tubules are particularly sensitive to DEHP-induced injury, which can result in a low glomerular filtration rate (GFR), increased serum creatinine levels, and altered protein excretion profiles in urine. clinmedjournals.orgclinmedjournals.orgnih.gov DEHP is thought to increase oxidative stress and inflammation, contributing to renal damage. clinmedjournals.orgclinmedjournals.org

Human studies have also shown altered markers of renal function in individuals with long-term exposure to DEHP, such as those exposed through medical devices or occupational settings. clinmedjournals.orgclinmedjournals.org DEHP exposure in humans has been associated with an increased risk of chronic kidney disease (CKD), indicated by elevated creatinine and biomarkers of renal damage in urine. clinmedjournals.orgclinmedjournals.org Studies in children have also found associations between metabolites of high molecular weight phthalates like DEHP in urine and increased urine albumin to creatinine ratio (ACR), a marker of glomerular injury. medsci.org Maternal exposure to DEHP in rat models has also been linked to reduced kidney function and hypertension in offspring, potentially due to gene dysregulation during kidney development. mdpi.com

Neurotoxicity and Neurodevelopmental Effects

DEHP has been identified as a potential neurotoxicant, with concerns regarding its impact on neurodevelopment, particularly during critical periods of brain development. clinmedjournals.orgclinmedjournals.orgresearchgate.netnih.govnih.gov Exposure to DEHP has been associated with neurodevelopmental abnormalities and neurological diseases in humans. researchgate.netnih.gov Epidemiological studies and animal research suggest that prenatal exposure to DEHP can negatively affect cognitive and psychomotor development, behavior (including hyperactivity, anxiety, and depressive behaviors), attention, and learning and memory. researchgate.netnih.govaphapublications.org Specific neurobehavioral disorders such as Attention Deficit Hyperactivity Disorder (ADHD), autism spectrum disorders, and learning disabilities have been linked to DEHP exposure. researchgate.netnih.govnih.govcellmolbiol.org

Animal studies have shown that DEHP may impair brain growth and cause neurodegeneration. nih.gov It can decrease neuronal growth, increase axonal degeneration, and alter lipid levels in the hippocampus. nih.gov Proposed mechanisms of DEHP-induced neurotoxicity include oxidative damage, apoptosis, and disruption of signal transduction pathways. researchgate.netnih.govnih.gov DEHP may also affect neurotransmitter systems and interfere with signaling pathways crucial for neuronal function and development. nih.gov Some studies suggest that the neurotoxic effects of DEHP may be sex-specific, with potentially more destructive effects observed in males in some instances. researchgate.netnih.govnih.gov The developing brain is considered particularly vulnerable to the negative effects of DEHP exposure. nih.govcellmolbiol.org

Immunological Effects (e.g., Allergy, Asthma, Altered Immune Responses)

Epidemiological studies suggest an association between chronic environmental exposure to DEHP and the prevalence of childhood allergic diseases and asthma. nih.govnih.govresearchgate.net While the underlying causal relationship and immunological mechanisms are still being investigated, research suggests that DEHP may modulate immune responses. nih.govacs.orgacs.org DEHP exposure has been reported to potentially shift immune parameters towards elevated T-helper-2 (Th2) responses, which are associated with allergic reactions. acs.orgacs.orgtandfonline.com

Studies have explored the immunomodulatory effects of DEHP on allergic lung inflammation, particularly focusing on its impact on dendritic cell differentiation and activity. nih.govresearchgate.net Research in mice has shown that DEHP exposure can exacerbate allergic lung inflammation and alter dendritic cell populations and cytokine production, potentially promoting Th2 polarization. nih.govresearchgate.net DEHP and its metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), may influence dendritic cell differentiation and activity through mechanisms involving receptors like PPARγ. nih.govresearchgate.net DEHP has also been shown to affect the adaptive immune system and may contribute to allergic reactions and act as an adjuvant in promoting Th2 allergic responses. acs.orgacs.org There is evidence suggesting that DEHP may disrupt immune system development and functionality, particularly through influencing IgE production, a key mediator in allergic pathophysiology. acs.org

Metabolic Disturbances (e.g., Insulin (B600854) Resistance, Obesity, Diabetes, Glucose Homeostasis)

Growing evidence suggests that DEHP exposure is associated with metabolic disturbances, including an increased risk of obesity, insulin resistance, and diabetes. researchgate.netspandidos-publications.comnajms.comnih.govplos.orgresearchgate.net Epidemiological studies have linked the presence of DEHP metabolites in urine to adiposity and insulin resistance in children. spandidos-publications.comresearchgate.net Research in both humans and animal models indicates that phthalates, including DEHP, may interfere with glucose homeostasis and insulin sensitivity. najms.comnih.gov

Experimental studies have shown that DEHP can have adverse effects on various points in the insulin signal transduction pathway, potentially affecting the expression of insulin receptor and glucose transporter genes, as well as glucose uptake and oxidation. najms.com In animal models, DEHP has been shown to reduce blood glucose utilization and alter hepatic glycogen content. najms.complos.org DEHP and its metabolites have also been demonstrated to bind to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid storage and carbohydrate metabolism. najms.com

Studies in mice have indicated that chronic DEHP treatment can lead to increased body weight and fat mass, sometimes in a gender-specific manner. plos.org In utero exposure to DEHP has been reported to potentially induce metabolic disorders and increase fat accumulation in offspring in animal models. spandidos-publications.com Elevated levels of metabolic markers such as leptin, insulin, serum lipids, and glucose have been observed in offspring exposed to DEHP in utero, suggesting a potential influence on metabolic function in adulthood. spandidos-publications.com Associations have been found between DEHP metabolites and various metabolic biomarkers related to insulin resistance, impaired β-cell function, and fasting glucose levels in human studies. nih.govresearchgate.net

Cardiovascular and Blood Pressure Effects

Research suggests a potential link between DEHP exposure and adverse effects on the cardiovascular system, including changes in blood pressure. Animal studies have indicated that DEHP exposure can lead to cardiac arrhythmias, high blood pressure, and structural changes in the hearts of rats and mice, such as myocardial fibrosis and cardiac hypertrophy. clinmedjournals.orgclinmedjournals.org Mono(2-ethylhexyl) phthalate (MEHP), a major metabolite of DEHP, has been shown to impair calcium signaling in cardiomyocytes, potentially causing muscle contraction failure and impaired cardiac function. clinmedjournals.org Endothelial dysfunction and increased vascular resistance have also been documented in DEHP-treated animals, contributing to hypertension and a loss of vascular elasticity. clinmedjournals.orgclinmedjournals.org

Carcinogenicity Assessment

Di(2-ethylhexyl) phthalate (DEHP) has been the subject of extensive carcinogenicity assessments in experimental animals and has been classified by international agencies based on this evidence. nih.govosti.gov

Evidence from Animal Bioassays (e.g., Liver and Leydig Cell Tumors)

Studies in experimental animals have provided sufficient evidence for the carcinogenicity of DEHP. nih.gov Dietary exposure to DEHP has been shown to cause benign and/or malignant liver tumors (hepatocellular adenoma and/or carcinoma) in mice and rats of both sexes, with significant dose-related trends observed. nih.gov Additional studies in rodents have confirmed these findings, showing that DEHP caused liver tumors in rats and mice, including in PPARα-null mice, suggesting that while PPARα may be involved, it is not solely responsible for DEHP-induced tumorigenesis. nih.govnih.gov

In addition to liver tumors, dietary exposure to DEHP has also caused benign testicular tumors (Leydig-cell tumors) in male rats. nih.govresearchgate.net Some studies describe a "tumor triad" associated with some PPARα ligands like DEHP, including liver tumors, testicular Leydig cell tumors, and pancreatic acinar-cell tumors. nih.gov A chronic exposure study in Sprague-Dawley rats demonstrated significantly increased tumor incidences in both the liver and testes after DEHP exposure, with a significant dose-related trend. researchgate.net Time to tumor analysis in this study revealed that DEHP-induced testicular tumors developed earlier than hepatocellular neoplasias. researchgate.net

Human Relevance and Classification by International Agencies (e.g., NTP, IARC)

Based on sufficient evidence of carcinogenicity from studies in experimental animals, DEHP is reasonably anticipated to be a human carcinogen according to the National Toxicology Program (NTP). nih.govosti.gov The NTP first listed DEHP in the Third Annual Report on Carcinogens in 1983. nih.gov

The International Agency for Research on Cancer (IARC) has classified di(2-ethylhexyl) phthalate as a Class 2B carcinogen, meaning it is "possibly carcinogenic to humans." osti.goveaht.org This classification is based on sufficient evidence for the carcinogenicity of DEHP in mice and rats. osti.goveaht.org The U.S. Environmental Protection Agency (EPA) has classified DEHP as a B2 "probable human carcinogen" based on evidence from NTP bioassays. osti.gov

It is important to note that the mechanism of action for liver tumors observed in rodents, which is based on peroxisome proliferation, is recognized to have limited relevance to humans. greenfacts.orgindustrialchemicals.gov.au However, the evidence for the relevance to humans of other tumor types, such as Leydig cell tumors, remains inconclusive. greenfacts.org

Here is a summary of carcinogenicity classifications:

| Agency | Classification | Basis |

| NTP | Reasonably anticipated to be a human carcinogen | Sufficient evidence from animal studies |

| IARC | Class 2B (Possibly carcinogenic to humans) | Sufficient evidence in mice and rats |

| EPA | B2 (Probable human carcinogen) | Evidence from NTP bioassay |

Epigenetic Modifications and Transgenerational Effects